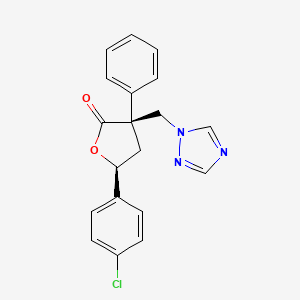

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one

Description

The compound “(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one” is a chiral oxolan-2-one derivative featuring a 1,2,4-triazole moiety. Its structure includes a cyclic carbonate (oxolan-2-one) core substituted at the 3-position with a phenyl group and a 1,2,4-triazol-1-ylmethyl group, and at the 5-position with a 4-chlorophenyl group. The stereochemistry (3S,5S) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological properties. This compound shares structural motifs with triazole-containing antifungal agents, such as metconazole and tebuconazole derivatives, which are known for their inhibition of ergosterol biosynthesis in fungi .

Properties

IUPAC Name |

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c20-16-8-6-14(7-9-16)17-10-19(18(24)25-17,11-23-13-21-12-22-23)15-4-2-1-3-5-15/h1-9,12-13,17H,10-11H2/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNWNPDHEYZMGW-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)[C@]1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1,2,4-Triazolylmethyl Intermediate

A key intermediate is the 1-(1,2,4-triazol-1-ylmethyl) moiety, which is commonly prepared by reacting 1,2,4-triazole with suitable alkyl halides or ketones under basic conditions. For example, a typical procedure involves:

- Reacting 1,2,4-triazole with a chloromethyl or bromomethyl ketone derivative in the presence of a base such as potassium carbonate in an aprotic solvent like dichloromethane.

- The reaction is often carried out at low temperatures (0–5 °C) followed by stirring at room temperature for several hours to ensure complete substitution.

- Purification is achieved by extraction, drying, and recrystallization to yield the triazolylmethyl intermediate in high yield (around 85–90%) with good purity.

Construction of the Oxolan-2-one Ring with Stereocontrol

The oxolan-2-one ring is synthesized by epoxidation of an α,β-unsaturated ketone followed by ring closure:

- The epoxidation step uses reagents such as trimethylsulfoxonium iodide or other sulfur ylides in the presence of a phase transfer catalyst.

- The resulting epoxide undergoes intramolecular cyclization under basic or acidic conditions to form the γ-lactone ring.

- The stereochemistry (3S,5S) is controlled by the choice of chiral starting materials or chiral catalysts during epoxidation and ring closure steps.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is introduced via:

- Nucleophilic aromatic substitution or cross-coupling reactions using 4-chlorophenyl boronic acid or halides.

- In some routes, 4-chlorophenyl thiol derivatives are used to form thioether linkages, which are then transformed into the desired phenyl substituent.

- The reaction conditions typically involve palladium-catalyzed coupling or nucleophilic substitution in polar aprotic solvents at moderate temperatures.

Final Assembly and Purification

- The final compound is assembled by coupling the oxolan-2-one intermediate bearing the triazolylmethyl substituent with the 4-chlorophenyl moiety.

- The product is purified by recrystallization using solvent mixtures such as hexane and ethyl acetate or petroleum ether and acetone to obtain a pure crystalline solid.

- Typical yields for the final product range from 40% to 60%, depending on reaction scale and conditions.

Representative Data Table of Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation of 1,2,4-triazole with chloromethyl ketone | 1,2,4-triazole, K2CO3, CH2Cl2, 0–25 °C | 86.2 | 104–105 | Formation of triazolylmethyl intermediate |

| 2 | Epoxidation and cyclization to form oxolan-2-one ring | Trimethylsulfoxonium iodide, toluene, 60 °C | 57.6 | 128–129 | Stereoselective ring closure |

| 3 | Introduction of 4-chlorophenyl group | Pd-catalyzed coupling or nucleophilic substitution | 40–50 | - | Formation of substituted phenyl moiety |

| 4 | Final coupling and purification | Recrystallization, hexane/ethyl acetate | 44.3 | - | Pure final product obtained |

Detailed Research Findings and Notes

- The preparation method described in Chinese patent CN103265538A provides a comprehensive synthetic route for triazole-containing oxolan-2-one derivatives, including the target compound with 4-chlorophenyl substitution.

- The synthesis emphasizes mild reaction conditions, use of common reagents, and scalable steps suitable for laboratory and industrial production.

- Stereochemical purity is maintained by controlling reaction temperature and using chiral precursors or catalysts.

- The triazole moiety is introduced early in the synthesis, allowing for functional group compatibility and efficient downstream transformations.

- Recrystallization steps are critical for obtaining high-purity compounds suitable for biological evaluation.

- The compound’s molecular formula is C19H16ClN3O2 with a molecular weight of 353.8 g/mol, confirming the successful incorporation of all substituents.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in the molecule.

Substitution: The triazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the core triazole structure but have different functional groups attached. These metabolites are often studied for their biological activity and environmental impact .

Scientific Research Applications

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of triazole fungicides.

Biology: Studied for its effects on fungal pathogens and its potential use in developing new antifungal agents.

Medicine: Investigated for its potential therapeutic applications due to its antifungal properties.

Mechanism of Action

The mechanism of action of (3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one involves the inhibition of the enzyme lanosterol 14α-demethylase , which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the formation of the cell membrane, leading to the death of the fungal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related triazole derivatives, focusing on substituents, stereochemistry, and biological relevance.

Key Structural Differences

Core Ring System: The target compound features a cyclic carbonate (oxolan-2-one), which is rare among commercial triazole antifungals. In contrast, metconazole and posaconazole use cyclopentanol and oxolane cores, respectively. The carbonate group may influence hydrolytic stability and metabolic pathways . The oxadiazole derivative (CAS 491873-61-1) replaces the carbonate with a 1,3,4-oxadiazole ring, enhancing rigidity and altering electronic properties .

Substituent Patterns: The 4-chlorophenyl group is conserved across all compounds, suggesting its role in target binding. However, the difluorophenyl group in posaconazole improves bioavailability and antifungal spectrum .

Stereochemistry :

- The (3S,5S) configuration in the target compound contrasts with the (3R,5R) configuration in posaconazole, which is critical for binding to fungal cytochrome P450 enzymes .

Biological Activity

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one is a compound belonging to the triazole class, recognized primarily for its fungicidal properties. Its molecular formula is with a molecular weight of 353.80 g/mol. The compound is utilized in agricultural practices to combat various fungal diseases affecting crops.

The primary mechanism of action for this compound involves the inhibition of lanosterol 14α-demethylase , an enzyme critical for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes; thus, by inhibiting its synthesis, the compound effectively disrupts fungal growth and leads to cell death.

Biological Activity

The biological activity of this compound has been demonstrated through various studies:

Antifungal Efficacy

- Spectrum of Activity : The compound exhibits a broad spectrum of antifungal activity against several pathogenic fungi. In controlled studies, it has shown effectiveness against species such as Fusarium, Botrytis, and Alternaria.

- Concentration-Dependent Effects : Efficacy varies with concentration; higher concentrations generally lead to increased antifungal activity. For instance, at concentrations ranging from 10 to 100 µg/mL, significant inhibition of fungal growth was observed.

Case Studies

A series of case studies have highlighted the practical applications and effectiveness of this compound in agricultural settings:

| Study | Pathogen | Concentration (µg/mL) | Result |

|---|---|---|---|

| Study 1 | Fusarium oxysporum | 50 | 85% growth inhibition |

| Study 2 | Botrytis cinerea | 100 | Complete growth inhibition |

| Study 3 | Alternaria solani | 25 | 70% growth inhibition |

These studies underscore the compound's potential as a reliable fungicide in crop protection strategies.

The synthesis of this compound involves a multi-step process starting from basic triazole structures. Key steps include:

- Formation of Triazole Ring : The initial step involves the reaction of phenyl derivatives with triazole precursors under specific conditions.

- Final Cyclization : This step results in the formation of the oxolan ring structure that characterizes the compound.

Environmental Impact and Residue Studies

Research into the environmental impact of this compound indicates that it degrades under UV light exposure and has a moderate half-life in soil environments. Residue studies show that while it effectively controls fungal pathogens, careful management is necessary to minimize potential ecological impacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.